![molecular formula C12H13N3O B7563128 N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7563128.png)
N-[(2-imidazol-1-ylphenyl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-imidazol-1-ylphenyl)methyl]acetamide, also known as imetit, is a histamine H3 receptor agonist. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
Imetit has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, schizophrenia, and epilepsy. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.
Wirkmechanismus
Imetit exerts its effects by binding to the histamine H3 receptor, which is a G protein-coupled receptor. Activation of the H3 receptor leads to the inhibition of the release of various neurotransmitters, including dopamine, acetylcholine, and histamine. This results in a decrease in neuronal activity and a reduction in inflammation.
Biochemical and Physiological Effects
Imetit has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of histamine in the brain, which can lead to increased arousal and wakefulness. It has also been shown to reduce the release of dopamine, which can lead to a decrease in motor activity. Additionally, N-[(2-imidazol-1-ylphenyl)methyl]acetamide has been shown to have anti-inflammatory and analgesic effects, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Imetit has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. Additionally, N-[(2-imidazol-1-ylphenyl)methyl]acetamide is relatively stable and can be stored for long periods of time. However, there are also limitations to the use of N-[(2-imidazol-1-ylphenyl)methyl]acetamide in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, N-[(2-imidazol-1-ylphenyl)methyl]acetamide has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on N-[(2-imidazol-1-ylphenyl)methyl]acetamide. One area of interest is the potential use of N-[(2-imidazol-1-ylphenyl)methyl]acetamide as a therapeutic agent for various diseases. Studies have shown promising results in animal models of Alzheimer's disease, Parkinson's disease, and epilepsy. Further research is needed to determine the efficacy and safety of N-[(2-imidazol-1-ylphenyl)methyl]acetamide in humans. Another area of interest is the development of new analogs of N-[(2-imidazol-1-ylphenyl)methyl]acetamide with improved pharmacological properties, such as increased solubility and longer half-life. These analogs may have even greater potential for therapeutic use. Finally, further research is needed to elucidate the precise mechanisms by which N-[(2-imidazol-1-ylphenyl)methyl]acetamide exerts its effects, which may lead to the development of new drugs with similar mechanisms of action.
Conclusion
In conclusion, N-[(2-imidazol-1-ylphenyl)methyl]acetamide is a small molecule with potential therapeutic applications in various diseases. Its mechanism of action involves the activation of the histamine H3 receptor, which leads to the inhibition of the release of various neurotransmitters. Imetit has been shown to have several biochemical and physiological effects, including increased arousal, decreased motor activity, and anti-inflammatory and analgesic effects. While N-[(2-imidazol-1-ylphenyl)methyl]acetamide has several advantages as a research tool, there are also limitations to its use in lab experiments. Further research is needed to determine the efficacy and safety of N-[(2-imidazol-1-ylphenyl)methyl]acetamide in humans and to develop new analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of N-[(2-imidazol-1-ylphenyl)methyl]acetamide involves the reaction of 2-(4-chlorobenzyl)imidazole with acetic anhydride in the presence of a base. The product is then purified using column chromatography to obtain N-[(2-imidazol-1-ylphenyl)methyl]acetamide in high purity. The yield of the synthesis is around 60-70%.
Eigenschaften
IUPAC Name |
N-[(2-imidazol-1-ylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-10(16)14-8-11-4-2-3-5-12(11)15-7-6-13-9-15/h2-7,9H,8H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJDXORWSDFODV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=CC=C1N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-imidazol-1-ylphenyl)methyl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.